Triisopropylsilanol
Overview
Description
Triisopropylsilanol, with the chemical formula [(CH₃)₂CH]₃SiOH , is an organosilicon compound characterized by three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Triisopropylsilanol is an organosilicon compound . It primarily targets peptide groups during peptide synthesis . It acts as a scavenger, interacting with peptide groups that are being removed from the peptide sequence during the global deprotection process .
Mode of Action
This compound interacts with its targets by scavenging carbocations formed in the deprotection of a peptide . It can act as a hydride donor in acidic conditions , which allows it to effectively scavenge these carbocations .
Biochemical Pathways
It is known that it plays a role in the synthesis of organic compounds . As a scavenger in peptide synthesis, it likely affects the pathways related to protein synthesis and modification .
Pharmacokinetics
Its physical properties such as its density (0878 g/mL at 25 °C) and boiling point (196 °C/750 mmHg) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The primary result of this compound’s action is the effective reduction of surface tension of liquids, as it functions as a surfactant . It also serves as an emulsifier and lubricant . In peptide synthesis, it aids in the removal of peptide groups from the peptide sequence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it can act as a hydride donor in acidic conditions . .
Biochemical Analysis
Biochemical Properties
Triisopropylsilanol plays a significant role in biochemical reactions. It facilitates the selective reduction of C-arylglucosides into β-C-aryl glucosides . It also aids in the cleavage of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) protecting groups from cysteine (Cys) residues in the presence of trifluoroacetic acid .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to interact with various biomolecules, leading to changes in gene expression and enzyme activity . The exact nature of these interactions and the resulting molecular effects are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylsilanol can be synthesized through the hydrolysis of triisopropylsilane. The reaction involves the addition of water to triisopropylsilane in the presence of a catalyst, typically an acid or base, to yield this compound and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced by reacting triisopropylsilane with an alkali in the presence of a small amount of this compound to generate high-purity this compound. This method does not generate wastewater or waste solvent, and the product can be obtained by simple distillation .
Types of Reactions:
Reduction: this compound can act as a mild reducing agent.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Reducing Agents: this compound is often used in combination with Lewis acids like titanium (IV) chloride for selective reductions.
Substitution Reactions: Strong acids or bases are typically used to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Triisopropylsilanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triisopropylsilane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain contexts.
Triethylsilanol: Another organosilicon compound with ethyl groups instead of isopropyl groups, leading to different reactivity and physical properties.
Trimethylsilanol: Contains methyl groups, which significantly alter its chemical behavior compared to triisopropylsilanol.
Uniqueness: this compound’s unique combination of three bulky isopropyl groups and a hydroxyl group imparts distinct reactivity and steric properties, making it particularly useful in selective reductions and as a protecting group in organic synthesis .
Properties
IUPAC Name |
hydroxy-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNNLJCDJBERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339192 | |
Record name | Triisopropylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17877-23-5 | |
Record name | 1,1,1-Tris(1-methylethyl)silanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Tris(1-methylethyl)silanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triisopropylsilanol unique compared to traditional phase-transfer catalysts in dehydrohalogenation reactions?
A1: While the provided abstracts don't delve into specific comparisons with other catalysts, they highlight this compound as a "new type" of phase-transfer catalyst for dehydrohalogenation. [, ] This suggests it may offer advantages in terms of reaction efficiency, selectivity, or milder reaction conditions compared to traditional options. Further research is needed to fully elucidate these potential benefits.
Q2: Are there any details available about the reaction conditions where this compound is effective as a phase-transfer catalyst?
A2: Unfortunately, the provided abstracts lack details about specific reaction conditions, yields, or substrate scope for this compound-catalyzed dehydrohalogenations. [, ] To gain a comprehensive understanding of its effectiveness, further research publications exploring these aspects are necessary.
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